molecular formula C11H9FN2OS B1345259 1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone CAS No. 952183-71-0

1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone

Cat. No. B1345259
M. Wt: 236.27 g/mol
InChI Key: UNHZXNHARUONCA-UHFFFAOYSA-N
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Description

The compound 1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone, while not directly studied in the provided papers, shares structural similarities with the compounds that have been investigated. These compounds contain a fluorinated aromatic ring and an ethanone group, which are common features in the molecules studied within the papers. The research focuses on the molecular structure, vibrational frequencies, and electronic properties of these molecules, as well as their potential applications in nonlinear optics and as anti-neoplastic agents due to their inhibitory activity against TPII.

Synthesis Analysis

Although the exact synthesis of 1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone is not detailed, similar compounds have been synthesized using various methods. For instance, derivatives of ethanone with a ferrocenyl group have been synthesized through the reaction of substituted triazole with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide at reflux . This suggests that the synthesis of the compound may involve similar reagents and conditions, tailored to the specific functional groups present in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been optimized and analyzed using computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters derived from these studies are found to be in good agreement with the XRD data, indicating a reliable prediction of the molecular structure . The stability of these molecules has been attributed to hyper-conjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the compounds . However, the molecular docking studies suggest that the fluorine atom and the ethanone group play crucial roles in the binding of the molecules to the target enzyme TPII, indicating that these functional groups are reactive and essential for the molecule's inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds have been investigated through various analyses. The HOMO-LUMO analysis is used to determine the charge transfer within the molecules, which is crucial for understanding their electronic properties and reactivity . The molecular electrostatic potential (MEP) analysis reveals that the negative charge is localized over the carbonyl group, while the positive regions are over the remaining groups, which affects the reactivity and interaction with other molecules . The first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics . The optical properties, such as UV-vis absorption and fluorescence spectra, have been recorded for ferrocenyl ethanone derivatives, showing that the fluorescence intensity and emission bands are influenced by the substituents on the triazole rings .

Scientific Research Applications

Synthesis and Characterization

  • Microwave-assisted synthesis techniques have been employed to create thiazolyl derivatives with potential anti-cancer properties, using similar compounds as building blocks. These compounds have shown promising activities against MCF-7 tumor cells in comparison with vinblastine sulfate and cisplatin, highlighting their potential in cancer therapy (Mahmoud et al., 2021).
  • Another study synthesized a compound with a similar structural motif using click chemistry, aiming to understand its pharmacokinetics nature for further biological applications. The synthesized compound exhibited good yield and was characterized for its thermal stability and potential cytotoxicity (Govindhan et al., 2017).
  • The creation of novel thiazolyl-1,2,3-triazolyl-alcohol derivatives from a related starting material demonstrated significant antimicrobial activity, suggesting these compounds could contribute to developing new treatments against microbial infections (Jagadale et al., 2020).

Potential Therapeutic Activities

  • Some synthesized compounds based on a similar scaffold have shown potent immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cell lines, indicating their multipotent capabilities with promising biological activities (Abdel‐Aziz et al., 2011).
  • In another study, novel Schiff bases synthesized from a related precursor exhibited excellent antimicrobial activity, offering insights into the development of new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

1-[2-(4-fluoroanilino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7(15)10-6-13-11(16-10)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZXNHARUONCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233123
Record name 1-[2-[(4-Fluorophenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone

CAS RN

952183-71-0
Record name 1-[2-[(4-Fluorophenyl)amino]-5-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(4-Fluorophenyl)amino]-5-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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